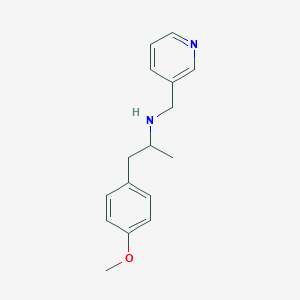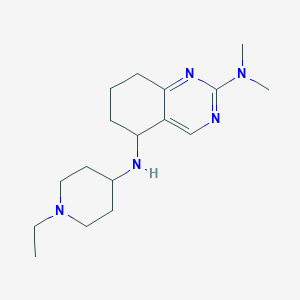![molecular formula C23H31N3O2 B6048527 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6048527.png)
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the quinoline derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.
Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with the pyrrolidine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Análisis De Reacciones Químicas
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, such as sodium borohydride, to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace a leaving group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor interactions.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mecanismo De Acción
The mechanism of action of 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial properties.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in medicinal chemistry for their pharmacological activities.
Pyrrolidine Derivatives: Compounds like nicotine and proline, which contain the pyrrolidine ring, are known for their biological activities.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological properties and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[1-[(8-methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-21-8-4-7-19-10-11-20(24-23(19)21)17-25-13-5-6-18(16-25)9-12-22(27)26-14-2-3-15-26/h4,7-8,10-11,18H,2-3,5-6,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOKASPGHIARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN3CCCC(C3)CCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6048465.png)
![2-[(4-Adamantanylpiperazinyl)sulfonyl]-1,4-dichlorobenzene](/img/structure/B6048468.png)


![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)


![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6048515.png)

